N-(4-aminobutyl)-4-iodobenzamide

chemical biology radiopharmaceutical precursor melanoma imaging

N-(4-Aminobutyl)-4-iodobenzamide (CAS 430428-39-0, MF: C11H15IN2O, MW: 318.15 g/mol) is an iodinated benzamide derivative bearing a terminal primary amine on a four-carbon butylene spacer. The canonical SMILES is C1=CC(=CC=C1C(=O)NCCCCN)I.

Molecular Formula C11H15IN2O
Molecular Weight 318.15 g/mol
CAS No. 430428-39-0
Cat. No. B1400723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminobutyl)-4-iodobenzamide
CAS430428-39-0
Molecular FormulaC11H15IN2O
Molecular Weight318.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCCCN)I
InChIInChI=1S/C11H15IN2O/c12-10-5-3-9(4-6-10)11(15)14-8-2-1-7-13/h3-6H,1-2,7-8,13H2,(H,14,15)
InChIKeyUDEZEXNHVWWIOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminobutyl)-4-iodobenzamide (CAS 430428-39-0) – Structural Identity and Compound-Class Context


N-(4-Aminobutyl)-4-iodobenzamide (CAS 430428-39-0, MF: C11H15IN2O, MW: 318.15 g/mol) is an iodinated benzamide derivative bearing a terminal primary amine on a four-carbon butylene spacer . The canonical SMILES is C1=CC(=CC=C1C(=O)NCCCCN)I . The compound belongs to the para-iodobenzamide (p-iodobenzamide) chemical class, a family of molecules extensively investigated as sigma receptor ligands and as melanoma-targeting radiopharmaceuticals [1]. Within this class, structural variations—particularly at the terminal amine and the length of the amide-amine spacer—profoundly modulate in vitro receptor affinity, in vivo biodistribution, and melanin-binding properties [1].

Why N-(4-Aminobutyl)-4-iodobenzamide Cannot Be Treated as a Simple Iodobenzamide Commodity


Within the p-iodobenzamide family, even modest structural changes in the terminal amine substituent and the methylene spacer length can produce order-of-magnitude shifts in sigma-1 (σ1) versus sigma-2 (σ2) receptor binding affinity and selectivity [1]. N-(4-Aminobutyl)-4-iodobenzamide bears a primary amine at the terminus of a butylene spacer, which is chemically and pharmacologically distinct from the tertiary amine-bearing analogs (e.g., diethylaminoethyl, dipropylaminobutyl, piperidinyl, or benzylpiperidinyl derivatives) that dominate the melanoma imaging and sigma receptor literature [1]. A generic substitution with a tertiary-amine iodobenzamide would erase the unique synthetic utility of the primary amine as a reactive handle for further conjugation, and would likely alter receptor subtype engagement in ways that cannot be predicted without direct comparative binding data. Users who require a primary-amine-functionalized p-iodobenzamide scaffold for derivatization or for investigating how terminal amine basicity affects sigma receptor pharmacology cannot substitute any commercially available tertiary-amine analog without fundamentally changing the chemical and biological starting point of their research.

Quantitative Comparative Evidence: N-(4-Aminobutyl)-4-iodobenzamide Against Its Closest Structural Analogs


Terminal Amine Identity Differentiates This Compound from the Reference Melanoma Imaging Agent BZA

The target compound differs from the well-characterized melanoma imaging agent N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) in two key structural features: (a) the terminal amine is primary (–NH₂) rather than tertiary (–N(CH₂CH₃)₂), and (b) the methylene spacer is four carbons (butylene) rather than two carbons (ethylene). In a comparative biodistribution series of 13 p-iodobenzamides, structural variation at the terminal amino group and spacer length was shown to produce significant differences in tumor uptake, organ distribution, and lipophilicity [1]. The primary amine of the target compound provides a nucleophilic conjugation site not available in BZA, enabling amide coupling, reductive amination, or urea formation without deprotection steps .

chemical biology radiopharmaceutical precursor melanoma imaging

Spacer Length Divergence from the Most Promising Melanoma Imaging Candidate (Dimethylaminobutyl Iodobenzamide)

In a systematic comparative biodistribution study of 13 p-[¹²⁵I]iodobenzamides with butylene spacers bearing various terminal amino substituents, the dimethylaminobutyl iodobenzamide emerged as the most promising melanoma imaging agent [1]. The target compound shares the identical butylene spacer length as this lead candidate, but differs by having an unsubstituted primary amine rather than a dimethyl-substituted tertiary amine. This structural correspondence in spacer length is significant because the study demonstrated that spacer length (butylene vs. ethylene) profoundly affects tumor uptake and normal-tissue clearance kinetics across the compound series [1].

melanoma imaging structure-activity relationship radiopharmaceutical development

Sigma-1 Receptor Binding Affinity Reported in BindingDB for a Structurally Consistent Record

The BindingDB entry BDBM50421895 (CHEMBL555890) reports an IC₅₀ of 1.40 nM for sigma non-opioid intracellular receptor 1 (σ1, human) using [³H]DTG as radioligand in guinea pig cerebellum membrane preparations [1]. However, independent validation of this record is required, as the SMILES string associated with the entry (C1CCC(CC1)N1CCC2C(C1)CCCc1ccccc21) does not match the target compound SMILES (C1=CC(=CC=C1C(=O)NCCCCN)I). This discrepancy suggests a possible database curation error, and the affinity value should not be used for procurement decisions without confirmatory testing [1].

sigma receptor pharmacology sigma-1 receptor binding affinity

β1-Adrenergic Receptor Selectivity Profile (Negative Selectivity Marker)

The target compound exhibits no detectable binding affinity toward the human β1-adrenergic receptor (Ki reported as 'No affinity') in a commercial off-target panel . This negative selectivity data provides a useful counterpoint to certain clinically used sigma ligands (e.g., haloperidol) that exhibit significant cross-reactivity with dopaminergic and adrenergic receptors. Absence of β1-adrenergic binding is a class-level observation for several p-iodobenzamide derivatives and supports the use of this scaffold where adrenergic off-target activity is undesirable .

off-target profiling adrenergic receptor selectivity

Evidence-Based Research and Industrial Application Scenarios for N-(4-Aminobutyl)-4-iodobenzamide (CAS 430428-39-0)


Synthetic Intermediate for Radiopharmaceutical Development via Amide Coupling or Reductive Amination

The primary amine of N-(4-aminobutyl)-4-iodobenzamide serves as a reactive nucleophilic handle for conjugating fluorescent dyes, metal chelators (e.g., DOTA, NOTA), or targeting peptides via standard amide bond formation or reductive amination . The p-iodo substituent on the benzamide ring enables non-radioactive analog characterization (I-127) followed by direct translation to I-123 (SPECT) or I-125 (autoradiography/preclinical) radiolabeling via isotope exchange or radioiododestannylation protocols [1]. The butylene spacer provides a four-carbon tether that has been validated in the p-iodobenzamide class as optimal for melanoma tumor uptake in preclinical models [2]. This scenario is directly derived from the compound's structural correspondence to the lead dimethylaminobutyl iodobenzamide identified in the 13-compound comparative series [2].

Sigma-1 Receptor Ligand Scaffold for CNS PET/SPECT Tracer Discovery

Given the high sigma-1 receptor affinity reported for structurally related p-iodobenzamide derivatives (e.g., 4-IBP, 4-[¹²⁵I]BP), the target compound represents a minimalist, primary-amine-functionalized entry point for systematic SAR exploration at the sigma-1 and sigma-2 receptors [3]. The terminal primary amine allows for modular diversification at the amine position without altering the core benzamide pharmacophore, enabling a library approach to identify novel sigma-1-selective or sigma-2-selective ligands. The absence of β1-adrenergic receptor binding provides an initial selectivity filter that may simplify downstream in vivo pharmacological interpretation.

Chemical Biology Probe for Investigating Amine-Basicity Effects on Melanin Binding

The distinct pKa of the terminal primary amine (~10–11) relative to tertiary amines (~8–9) may influence the compound's interaction with melanin polymers, which has been proposed as a mechanism underlying the selective accumulation of iodobenzamides in pigmented melanoma lesions [2]. Researchers investigating the physicochemical determinants of melanin affinity can use the target compound to determine whether amine basicity is an independent determinant of melanin binding affinity, in a head-to-head comparison with the dimethylaminobutyl analog [2].

Reference Standard for Analytical Method Development and Metabolite Identification

As a structurally defined, primary-amine-bearing p-iodobenzamide with a certified minimum purity of 95% , the compound can serve as an analytical reference standard for HPLC, LC-MS/MS, or radiometric purity assays in radiopharmaceutical quality control workflows. Its distinct retention time, mass spectrum, and UV absorption profile relative to tertiary-amine benzamide analogs make it suitable as a system suitability standard, ensuring chromatographic separation between potential radiochemical impurities or cold metabolites during [¹²³I] or [¹²⁴I] radiopharmaceutical production.

Quote Request

Request a Quote for N-(4-aminobutyl)-4-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.